molecular formula C18H21NO4S B609937 PF-04753299

PF-04753299

Katalognummer: B609937
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: GDYIQUFNICPYHF-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von PF-04753299 umfasst mehrere Schritte, beginnend mit der Herstellung des Biphenyl-4-yl-Zwischenprodukts. Dieses Zwischenprodukt wird dann einer Reihe von Reaktionen unterzogen, einschließlich Hydroxylierung, Methylierung und Sulfonierung, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Analyse Chemischer Reaktionen

PF-04753299 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

    Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.

    Substitution: Die Biphenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

PF-04753299 has demonstrated significant antimicrobial activity in vitro. The minimum inhibitory concentration (MIC) values for various pathogens are as follows:

Pathogen MIC90 (μg/ml)
Escherichia coli2
Pseudomonas aeruginosa4
Klebsiella pneumoniae4

These values indicate that this compound is effective against clinically relevant strains, making it a promising candidate for further development in treating infections caused by these pathogens .

Case Studies

  • E. coli Resistance Mechanisms : A study explored how E. coli responds to LpxC inhibitors, including this compound. The research revealed that different concentrations of this compound led to varied proteomic responses, highlighting its potential to influence bacterial resistance mechanisms .
  • Burkholderia cenocepacia : In a genome-wide screen involving Burkholderia cenocepacia, this compound was identified as a critical compound for understanding antibiotic susceptibility and resistance determinants associated with the bacterial cell envelope .

Clinical Implications

The potential clinical applications of this compound are significant, especially in treating infections caused by multidrug-resistant Gram-negative bacteria. Its unique mechanism of action provides an alternative strategy against pathogens that have developed resistance to conventional antibiotics.

Research Insights

Recent studies have utilized deep mutational scanning to evaluate the effectiveness of this compound against various mutations in LpxC. This approach allows researchers to identify specific mutations that confer resistance, thereby guiding future drug development efforts .

Wirkmechanismus

PF-04753299 exerts its effects by inhibiting the enzyme UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC). This enzyme is crucial for the biosynthesis of lipid A, a component of the lipopolysaccharide layer in the outer membrane of gram-negative bacteria. By inhibiting LpxC, this compound disrupts the production of lipid A, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

PF-04753299 ist einzigartig in seiner hohen Selektivität und Potenz als LpxC-Inhibitor. Ähnliche Verbindungen sind:

Biologische Aktivität

PF-04753299 is a potent inhibitor of the enzyme LpxC, which plays a crucial role in the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria. By targeting LpxC, this compound disrupts the bacterial cell envelope integrity, leading to increased susceptibility to other antibiotics and ultimately bacterial cell death. This compound has garnered attention in the field of antimicrobial research due to its potential to combat antibiotic-resistant infections.

The primary mechanism of this compound involves the inhibition of LpxC, an essential enzyme in the LPS biosynthetic pathway. Inhibition of this enzyme prevents the formation of lipid A, a critical component of the outer membrane of Gram-negative bacteria. The disruption of LPS synthesis compromises the structural integrity of the bacterial cell wall, making bacteria more susceptible to osmotic stress and other antimicrobial agents.

Structural Insights

Recent studies have utilized deep mutational scanning to identify critical residues in LpxC that are affected by this compound. Key findings include:

  • Active Site Interaction : Residues such as G264 and K239 are crucial for substrate binding and catalysis. Mutations in these areas significantly affect enzyme activity and sensitivity to this compound .
  • Response Patterns : Different LpxC inhibitors, including this compound, induce varied responses in bacterial protein expression, highlighting distinct mechanisms of action and resistance pathways .

Efficacy Against Bacterial Strains

This compound has been tested against various strains of Escherichia coli and other Gram-negative bacteria. The following table summarizes its biological activity:

Bacterial Strain MIC (µg/mL) % Cell Viability Post-Treatment
E. coli wild type0.550%
E. coli lpxA R216C0.2560%
E. coli lpxA V197H0.570%
E. coli lpxA I199S0.555%

The data indicate that this compound significantly reduces cell viability in a dose-dependent manner, with varying efficacy based on specific genetic mutations within the target enzyme .

Case Studies

  • Study on Resistance Mechanisms : A comprehensive study explored how E. coli develops resistance against five different LpxC inhibitors, including this compound. It was found that specific mutations in the lpxA gene could confer varying levels of resistance, impacting treatment outcomes .
  • Impact on Antibiotic Susceptibility : Research demonstrated that treatment with this compound not only inhibited LPS synthesis but also enhanced susceptibility to vancomycin in certain E. coli strains, indicating a potential synergistic effect when combined with other antibiotics .

Q & A

Basic Research Questions

Q. What is the mechanism of action of PF-04753299, and how does it differ from other LpxC inhibitors?

this compound selectively inhibits LpxC, an enzyme critical for lipid A biosynthesis in Gram-negative bacteria. Unlike CHIR-090, which binds the catalytic site of LpxC, this compound exhibits structural specificity that reduces the likelihood of resistance mutations in LpxC . Resistance studies suggest that this compound exerts pressure on alternative pathways (e.g., FabZ mutations) rather than direct LpxC mutations, distinguishing it from other inhibitors .

Q. What experimental methods are used to determine the bactericidal activity of this compound against Neisseria gonorrhoeae?

Bactericidal activity is quantified using the Etest method to measure minimum inhibitory concentrations (MICs). For example, MIC90 values for N. gonorrhoeae are determined by incubating bacterial strains with this compound at concentrations ranging from 0.008 to 25 mg/L and assessing survival after 2–4 hours . Dose-response curves and triplicate experiments ensure reproducibility .

Q. How do MIC values for this compound vary across Gram-negative bacterial species, and what factors influence these differences?

MIC90 values for this compound are species-dependent: 2 μg/mL (E. coli), 4 μg/mL (P. aeruginosa), and 16 μg/mL (K. pneumoniae). Structural variability in LpxC orthologues (e.g., 49% identity between E. coli and N. gonorrhoeae) impacts inhibitor binding and efficacy . Cross-species comparisons require crystallography or homology modeling to validate target engagement .

Advanced Research Questions

Q. How should researchers design experiments to assess the risk of resistance development to this compound?

Use in vitro serial passage assays under sub-inhibitory this compound concentrations to select for resistant mutants. Genomic sequencing (e.g., whole-genome or targeted LpxC/fabZ sequencing) identifies resistance mechanisms. Notably, no single-amino-acid substitutions in LpxC confer resistance to this compound, but FabZ mutations may arise . Complement with fitness cost assays to evaluate mutant viability .

Q. What methodological approaches resolve contradictions in comparative efficacy data between this compound and PF-5081090?

Contradictions arise from species-specific LpxC structural differences. For example, this compound outperforms PF-5081090 against N. gonorrhoeae but underperforms in P. aeruginosa. Address this by:

  • Conducting enzyme inhibition assays with purified LpxC orthologues.
  • Using molecular docking to compare inhibitor binding affinities.
  • Validating findings with in vivo infection models .

Q. How can researchers optimize in vitro models to study this compound's anti-inflammatory effects alongside antibacterial activity?

Co-culture human THP-1 monocytic cells with bacterial strains (e.g., N. gonorrhoeae) and measure TNF-α suppression via ELISA. Ensure this compound concentrations are bactericidal (≥0.04 mg/L) to isolate lipid A-mediated inflammatory responses. Control for off-target effects using LpxC-deficient mutants .

Methodological and Data Analysis Questions

Q. What statistical criteria should be applied when analyzing MIC data discrepancies across studies?

  • Report MICs as geometric means with 95% confidence intervals to account for log-normal distribution.
  • Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for cross-study comparisons.
  • Adhere to CLSI guidelines for reproducibility, including triplicate experiments and standardized growth conditions .

Q. How can the PICOT framework be adapted to formulate research questions on this compound's clinical potential?

  • Population : Gram-negative bacterial infections (e.g., multidrug-resistant N. gonorrhoeae).
  • Intervention : this compound at bactericidal concentrations (e.g., 5 mg/L for 2 hours).
  • Comparison : Standard therapies (e.g., azithromycin) or other LpxC inhibitors.
  • Outcome : Reduction in bacterial load, resistance incidence, or inflammatory markers.
  • Time : Acute treatment (2–4 hours) vs. chronic exposure .

Q. What strategies mitigate bias when interpreting this compound's synergy or antagonism with other antibiotics?

  • Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs).
  • Validate findings with time-kill curves to distinguish additive vs. synergistic effects.
  • Account for bacteriostatic vs. bactericidal drug interactions (e.g., this compound + azithromycin) .

Q. Ethical and Reproducibility Considerations

Q. How do researchers ensure ethical reporting of this compound's preclinical data?

  • Disclose all conflicts of interest, particularly if funded by pharmaceutical entities.
  • Adhere to ARRIVE guidelines for in vivo studies, including sample size justification and randomization.
  • Share raw data (e.g., MIC values, genomic sequences) in public repositories to enable replication .

Eigenschaften

IUPAC Name

(2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYIQUFNICPYHF-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.